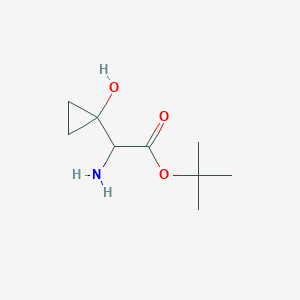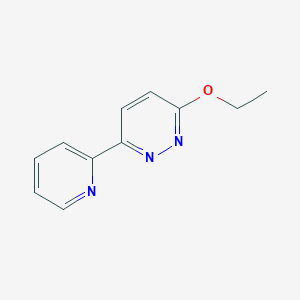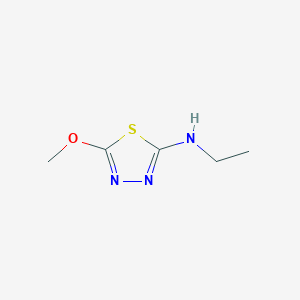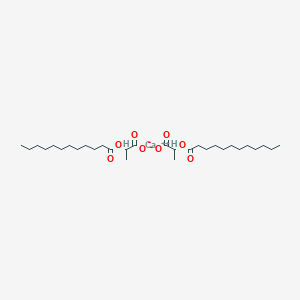
1-(Boc-aminomethyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Boc-aminomethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H15NO3. It is a derivative of cyclopropanol, where the hydroxyl group is substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with aminomethyl reagents under controlled conditions. The Boc protection is typically introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Boc-aminomethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines.
Aplicaciones Científicas De Investigación
1-(Boc-aminomethyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Boc-aminomethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected aminomethyl group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclopropan-1-ol: Lacks the Boc protection, making it more reactive.
Cyclopropanol: The parent compound without the aminomethyl substitution.
1-(Hydroxymethyl)cyclopropan-1-ol: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 1-(Boc-aminomethyl)cyclopropan-1-ol is unique due to its Boc-protected aminomethyl group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-(1-hydroxycyclopropyl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)6(10)9(12)4-5-9/h6,12H,4-5,10H2,1-3H3 |
Clave InChI |
KYGHBOWJOTVQCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1(CC1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)





![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)





